![molecular formula C17H16N4O3S B2697155 methyl 4-(2-(1,4-dimethyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate CAS No. 1202975-05-0](/img/structure/B2697155.png)
methyl 4-(2-(1,4-dimethyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate
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Overview
Description
“Methyl 4-(2-(1,4-dimethyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate” is a complex organic compound. It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, like the compound , is characterized by a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen atoms . The specific molecular structure of “this compound” is not explicitly provided in the retrieved data.Chemical Reactions Analysis
Pyrazoles, the core structure of the compound, are known to undergo various chemical reactions. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “this compound” are not detailed in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the retrieved data. Pyrazole, the core structure of the compound, is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .Scientific Research Applications
Synthesis of Heterocyclic Systems
- Preparation of Fused Pyrimidinones : Methyl compounds have been used in synthesizing various heterocyclic systems, including fused pyrimidinones. This synthesis involves creating derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, pyrazino[1,2-a]pyrimidine, and other related compounds (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
- Formation of Carboxamide Derivatives : Research has explored the reaction of certain methyl derivatives with primary amines to form carboxylic acids and carboxamide derivatives. These compounds have shown potential in cytotoxic activity against various cancer cell lines (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Crystal Engineering and Structure Analysis
- Hydrogen-Bonded Supramolecular Structures : Studies on isomeric methyl compounds have revealed intricate hydrogen-bonded sheets and chains in their crystal structures. These structures showcase the molecular-electronic characteristics and bonding patterns significant in crystal engineering (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Antibacterial Applications
- Potential as Antibacterial Agents : Some derivatives of methyl compounds, particularly those synthesized from heterocyclic α-amino compounds, have shown promising antibacterial activity. This is particularly relevant against bacterial strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Pharmaceutical Research
- Retinoidal Activity : In the context of pharmaceutical applications, certain derivatives of methyl compounds have been studied for their retinoidal activity. This involves evaluating their ability to induce differentiation in leukemia cells and embryonal carcinoma cells (Jones et al., 1998).
Polymer Chemistry
- Polymerization Control Agents : Some methyl derivatives serve as versatile agents in polymer chemistry, specifically in controlling polymerization processes. These agents have been used to synthesize polymers with very low dispersities, indicating their efficiency and applicability in this field (Gardiner, Martinez‐Botella, Tsanaktsidis, & Moad, 2016).
Mechanism of Action
Mode of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects .
Biochemical Pathways
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Result of Action
It is known that pyrazole-bearing compounds can have diverse pharmacological effects .
properties
IUPAC Name |
methyl 4-[2-[(1,4-dimethylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-10-8-21(2)20-14(10)15(22)19-17-18-13(9-25-17)11-4-6-12(7-5-11)16(23)24-3/h4-9H,1-3H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRVINXSYANZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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